molecular formula C10H11F4NO B13047467 (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13047467
M. Wt: 237.19 g/mol
InChI Key: IPPPNSBXUUUJKS-SSDLBLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is a chiral β-amino alcohol compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a stereochemically defined 1,2-amino alcohol core and a phenyl ring substituted with both fluorine and a trifluoromethyl group. The β-amino alcohol moiety is a privileged structure in organic synthesis, known for its utility as a building block for biologically active molecules and its application in stereoselective synthesis . The incorporation of the trifluoromethyl group is a well-established strategy in drug design. This group can profoundly influence the properties of a molecule by enhancing its metabolic stability, membrane permeability, and lipophilicity due to its high electronegativity and strong electron-withdrawing nature . The specific spatial arrangement of the (1S,2S) stereocenters is critical for its interaction with biological targets and should be considered for research requiring chiral specificity. Compounds within this chemical class are frequently explored as key intermediates in the synthesis of potential therapeutics . Researchers value this scaffold for developing peptidomimetics and other pharmacologically active agents where the trifluoromethyl group can optimize binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . While the exact mechanism of action for this specific compound is application-dependent, its structure suggests potential as a building block for receptor ligands or enzyme inhibitors. This product is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

IPPPNSBXUUUJKS-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

Step Reaction Type Description Conditions/Notes
1 Aromatic Functionalization Introduction of trifluoromethyl and fluorine substituents on benzene ring via electrophilic or nucleophilic substitution Use of trifluoromethylation reagents; controlled temperature to avoid side reactions
2 Formation of Chiral Amino Alcohol Chiral pool synthesis or asymmetric catalysis to attach amino and hydroxyl groups at C1 and C2 Use of chiral catalysts (e.g., oxazaborolidines) or enantiopure amino alcohols
3 Amination Reductive amination or nucleophilic substitution to introduce the amino group at C1 Mild reducing agents; control of pH and temperature to prevent racemization
4 Purification Chromatographic techniques such as chiral HPLC or recrystallization to isolate (1S,2S) isomer Verification of enantiomeric excess by polarimetry or chiral HPLC

Asymmetric Catalysis and Stereochemical Control

  • The use of chiral catalysts, such as oxazaborolidines, allows for enantioselective hydroxylation or amination steps, critical for obtaining the (1S,2S) stereochemistry.
  • Electrophilic fluorination agents (e.g., Selectfluor®) may be employed under anhydrous conditions to introduce fluorine substituents without racemization.
  • Monitoring reaction progress via chiral HPLC ensures high enantiomeric purity.

Industrial and Laboratory Scale Considerations

  • Scale-up: Industrial synthesis may utilize continuous flow reactors to maintain precise control over reaction parameters, improving yield and stereoselectivity.
  • Purification: High-performance liquid chromatography (HPLC) is standard for obtaining high-purity stereoisomers.
  • Yield optimization: Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Parameter Description
Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
Key Starting Materials 4-fluoro-3-(trifluoromethyl)benzene derivatives, chiral amino alcohols
Key Reactions Electrophilic/nucleophilic aromatic substitution, reductive amination, stereoselective hydroxylation
Catalysts Chiral catalysts (e.g., oxazaborolidines), electrophilic fluorinating agents
Purification Techniques Chiral HPLC, recrystallization
Stereochemical Control Chiral pool synthesis, asymmetric catalysis, reaction monitoring by chiral HPLC or polarimetry

Research Findings and Optimization

  • Studies highlight the importance of chiral catalysts in achieving high enantiomeric excess (>95% ee) for the (1S,2S) isomer.
  • Reaction conditions such as solvent polarity and temperature directly affect stereoselectivity and yield.
  • Fluorine and trifluoromethyl groups enhance the compound’s stability and biological activity, necessitating careful handling during synthesis to preserve these functionalities.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

Antidepressant Activity

Research indicates that (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL exhibits properties that may be beneficial in treating depression. Its structural similarity to existing antidepressants suggests potential efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study Example : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in preclinical models for depression, indicating reduced symptoms and improved behavioral outcomes .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study Example : In vitro studies revealed that (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines.

Case Study Example : A recent investigation highlighted the compound's ability to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways, suggesting a need for further exploration in cancer therapy .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to increased biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs differ in substituent positions, halogen types (F, Cl), or additional functional groups. Below is a comparative analysis:

Compound Name Substituents on Phenyl Ring Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Differences
(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL 4-F, 3-CF₃ 1S,2S C₁₀H₁₁F₄NO 237.19 Reference compound
(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL 2-F, 5-CF₃ 1R,2S C₁₀H₁₁F₄NO 237.19 Substitution at positions 2 and 5; altered stereochemistry
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2-F, 3-F, 5-F 1S,2S C₉H₁₀F₃NO 205.18 Trifluoro substitution; lower molecular weight
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ 1S,2R C₁₀H₁₁ClF₃NO 253.65 Chlorine substituent; higher molecular weight
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl) 1S,2R C₁₃H₂₁NO 207.31 Bulky tert-butyl group; no halogens

Key Observations :

  • Substituent Position : The position of fluorine and trifluoromethyl groups significantly impacts electronic and steric properties. For example, 4-F/3-CF₃ (target compound) may offer better π-π stacking in receptor pockets compared to 2-F/5-CF₃ .
  • Stereochemistry : The 1S,2S configuration (target) vs. 1R,2S () or 1S,2R () alters spatial orientation, affecting binding affinity and selectivity.
Pharmacological Potential:
  • Fluorine and CF₃ Groups : Enhance metabolic stability and binding affinity via electron-withdrawing effects. For example, MK-5046 (a BRS-3 agonist) uses trifluoromethyl groups for receptor interaction .
  • Chiral Centers: The 1S,2S configuration may mimic natural substrates, as seen in amino alcohol-based enzyme inhibitors .

Limitations and Data Gaps

  • Activity Data: No direct pharmacological data for the target compound are available in the evidence. Inferences are drawn from analogs like MK-5046 .
  • Physicochemical Properties : Melting/boiling points, solubility, and stability data are absent but crucial for formulation.

Biological Activity

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL, a compound with the CAS Number 1208080-81-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological potency. The stereochemistry at the amino and hydroxyl groups contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various trifluoromethyl-containing compounds. For instance, research indicates that compounds with a similar structure exhibit significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.80 μM, suggesting that modifications in the structure can lead to enhanced antimicrobial efficacy .

Cytotoxicity

In vitro studies have shown that certain derivatives of this compound can inhibit the growth of human liver hepatocellular carcinoma (HepG2) cells. The cytotoxicity was assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Compounds with increased lipophilicity often demonstrate improved cytotoxic effects against cancer cell lines .

Structure-Activity Relationships (SAR)

The inclusion of a trifluoromethyl group in the para position of the phenolic ring has been shown to significantly enhance biological activity. For example, SAR studies reveal that this modification increases potency for inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs .

Structural Feature Impact on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Hydroxyl GroupInfluences binding interactions
StereochemistryAffects receptor binding and efficacy

Case Study 1: Antimycobacterial Activity

A study evaluated a series of trifluoromethyl-containing compounds against various mycobacterial strains. The results indicated that those with bulky lipophilic moieties exhibited improved activity. For example, compounds with diphenylmethyl groups showed inhibition rates of 91% and 98% against Mtb H37Rv, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of structurally similar compounds on HepG2 cells. The study found that specific modifications increased cytotoxicity significantly, suggesting potential applications in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.